2-Bromo-3-chlorophenylacetonitrile
CAS No.: 1261815-64-8
Cat. No.: VC4915025
Molecular Formula: C8H5BrClN
Molecular Weight: 230.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261815-64-8 |
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Molecular Formula | C8H5BrClN |
Molecular Weight | 230.49 |
IUPAC Name | 2-(2-bromo-3-chlorophenyl)acetonitrile |
Standard InChI | InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 |
Standard InChI Key | HPUGXAIJAQEURT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Br)CC#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Bromo-3-chlorophenylacetonitrile consists of a phenyl ring substituted with bromine at the 2-position and chlorine at the 3-position, linked to an acetonitrile group. This arrangement confers distinct electronic and steric properties, influencing its reactivity in synthetic applications. The molecular formula is C₈H₅BrClN, with an exact mass of 228.93 g/mol .
Key Structural Features:
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Halogen Substituents: Bromine (electronegativity: 2.96) and chlorine (3.16) create electron-deficient regions on the aromatic ring, directing electrophilic and nucleophilic attacks .
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Nitrile Group: The polar -C≡N group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) and participates in hydrolysis or cyclization reactions .
Spectroscopic Data
While direct spectral data for 2-Bromo-3-chlorophenylacetonitrile are unavailable, analogs suggest:
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¹H NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, with deshielding due to electron-withdrawing halogens .
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¹³C NMR: The nitrile carbon appears near δ 115–120 ppm, while quaternary carbons adjacent to halogens resonate at δ 130–140 ppm .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is likely synthesized via halogenation or cross-coupling strategies, analogous to methods for related bromo-chlorophenyl derivatives:
Bromination of Chlorophenylacetonitrile
Chlorophenylacetonitrile undergoes electrophilic bromination using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ . Regioselectivity is controlled by the directing effects of existing substituents.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 3-chlorophenylboronic acid) react with bromoacetonitrile derivatives under Pd catalysis to form the target compound . For example:
Yields for such reactions typically range from 65% to 85% .
Optimization Challenges
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Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature control (0–5°C) .
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Purification: Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the product .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source Analogue |
---|---|---|
Molecular Weight | 230.49 g/mol | |
Density | ~1.53 g/cm³ | |
Boiling Point | 148–148.5°C (9 Torr) | |
LogP (Partition Coefficient) | 3.17 | |
PSA (Polar Surface Area) | 23.79 Ų |
Solubility and Stability
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Solubility: Miscible with acetonitrile, chloroform, and dichloromethane; insoluble in water .
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Stability: Sensitive to light and moisture; storage under inert atmosphere (N₂/Ar) at 2–8°C recommended .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides, enabling access to diverse aryl ethers and anilines . For example:
Nitrile Functionalization
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Hydrolysis: Conversion to carboxylic acids or amides using H₂SO₄ or LiAlH₄.
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Cyclization: Formation of heterocycles (e.g., quinazolines) via reaction with hydrazines or amidines .
Pharmaceutical Intermediates
The compound serves as a precursor to antidepressants (e.g., Bupropion analogs) and antiviral agents . Its role in synthesizing tetrahydroquinolines highlights its utility in diastereoselective syntheses .
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